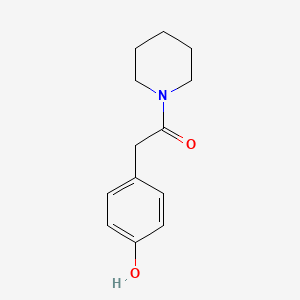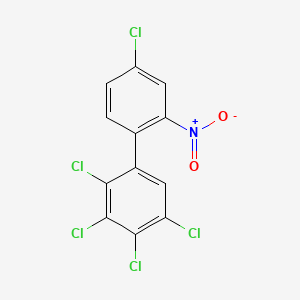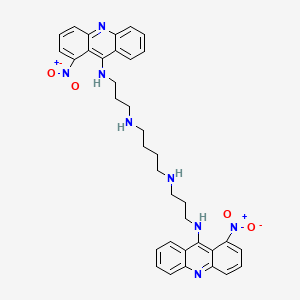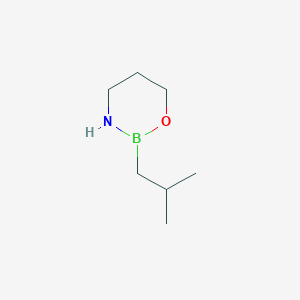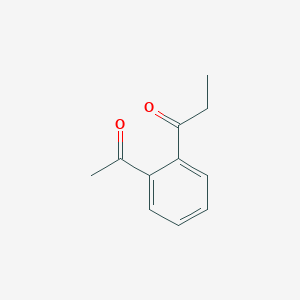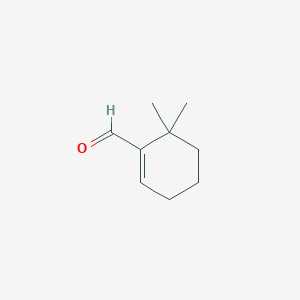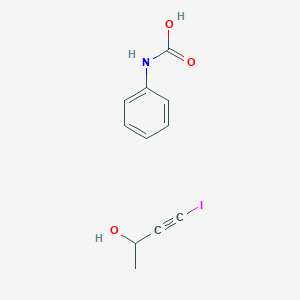
1,5-Diphenylpent-2-en-4-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenylpent-2-en-4-yn-1-one is an organic compound characterized by the presence of both phenyl groups and conjugated double and triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenylpent-2-en-4-yn-1-one can be synthesized through several methods, with the Claisen–Schmidt condensation being one of the most common. This reaction involves the condensation of 3-arylpropynals with aryl methyl ketones in the presence of sodium hydroxide in 50% aqueous ethanol at 0°C . The reaction typically yields the desired product with high selectivity and efficiency.
Another method involves the catalytic vinylation of iodoacetylenes or the base-catalyzed isomerization of 1,5-disubstituted penta-2,4-diynyl silyl ethers . These methods provide alternative routes to obtain the compound with varying degrees of complexity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenylpent-2-en-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different saturated or unsaturated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or functionalized phenyl derivatives.
Scientific Research Applications
1,5-Diphenylpent-2-en-4-yn-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-Diphenylpent-2-en-4-yn-1-one involves its interaction with molecular targets through its conjugated system. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its ability to form stable intermediates and transition states makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenylpent-1-en-4-yn-3-one
- 1,5-Diphenylpent-2-en-4-yn-3-one
- 1,5-Diphenylpent-4-en-2-yn-1-one
Uniqueness
1,5-Diphenylpent-2-en-4-yn-1-one is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
117552-49-5 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1,5-diphenylpent-2-en-4-yn-1-one |
InChI |
InChI=1S/C17H12O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H |
InChI Key |
PZRFKFOFEFIHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
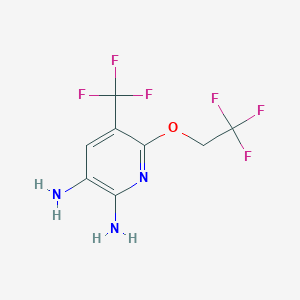
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

